Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate
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Overview
Description
Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C13H18F2O4 It is characterized by the presence of two fluorine atoms on the cyclohexane ring and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate typically involves the reaction of 1-allyl-5,5-difluorocyclohexane-1,3-dione with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylic acid.
Reduction: Formation of 1-allyl-5,5-difluorocyclohexane-1,3-diol.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-allyl-5-fluorocyclohexane-1,3-dicarboxylate
- Dimethyl 1-allyl-5,5-dichlorocyclohexane-1,3-dicarboxylate
- Dimethyl 1-allyl-5,5-dibromocyclohexane-1,3-dicarboxylate
Uniqueness
Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability and reactivity, making it more versatile compared to its analogs with other halogens.
Properties
IUPAC Name |
dimethyl 5,5-difluoro-1-prop-2-enylcyclohexane-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O4/c1-4-5-12(11(17)19-3)6-9(10(16)18-2)7-13(14,15)8-12/h4,9H,1,5-8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBNRGPEAWRONZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)(F)F)(CC=C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728983 |
Source
|
Record name | Dimethyl 5,5-difluoro-1-(prop-2-en-1-yl)cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296114-58-3 |
Source
|
Record name | 1,3-Dimethyl 5,5-difluoro-1-(2-propen-1-yl)-1,3-cyclohexanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1296114-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 5,5-difluoro-1-(prop-2-en-1-yl)cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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